molecular formula C17H20N6OS B5617977 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5617977
M. Wt: 356.4 g/mol
InChI Key: QBTGSQCCDOSLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine often involves multi-step reactions. For instance, Abdelriheem et al. (2017) describe an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, starting from specific precursors and employing a series of reactions including cyclization and substitution to achieve the desired products (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles, including triazolo, pyrimidine, and thiazole rings. The structural analysis often involves spectral data and X-ray crystallography to confirm the arrangement of atoms and the presence of specific functional groups, as reported by Mohamed et al. (2011) for related compounds (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Chemical Reactions and Properties

Compounds with triazolo[1,5-a]pyrimidine structure are known to participate in various chemical reactions, including cyclization, substitution, and isomerization, which can significantly alter their chemical properties. For example, Shishoo et al. (1985) explored the isomerization of triazolothienopyrimidines, highlighting the influence of substituents on the chemical behavior of these compounds (Shishoo, Devani, Ullas, Ananthan, & Bhadti, 1985).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of heterocyclic compounds like 7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine, are crucial for their application in various fields. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are determined by their complex molecular structure. Studies like that of Baraldi et al. (2012), which investigate the interaction of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with adenosine receptors, provide insights into the chemical behavior of such compounds (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, Baraldi, Moorman, Cosconati, Di Maro, Marinelli, Gessi, Merighi, Varani, Borea, & Preti, 2012).

properties

IUPAC Name

(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-11(2)14-9-12(21-17-19-10-20-23(14)17)16(24)22-7-4-3-5-13(22)15-18-6-8-25-15/h6,8-11,13H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGSQCCDOSLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CCCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

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